Cas no 519-23-3 (Ellipticine)
Ellipticine Chemical and Physical Properties
Names and Identifiers
-
- 6H-Pyrido[4,3-b]carbazole,5,11-dimethyl-
- 5,11-DIMETHYLPYRIDO[4,3-B]CARBAZOLE
- 5,11-DIMETHYLPYRIDO[4.3:B]CARBAZOLE
- 5,11-DIMETHYL-6H-PYRIDO[4,3-B]CARBAZOLE
- ELLIPTICINE
- 3-b)carbazole,5,11-dimethyl-6h-pyrido(
- icig770
- ELLIPTICINE, FOR FLUORESCENCE
- ELLIPTICINE(RG)
- Elliptisine
- K00071
- NCGC00015411-06
- Ellipticin
- NCGC00015411-08
- ELLIPTICINE [MI]
- MFCD00010524
- BPBio1_000604
- 6H-Pyrido[4,3-b]carbazole, 5,11-dimethyl-
- DTXSID30199855
- NCGC00015411-09
- BSPBio_000548
- E 3380
- BRN 0221300
- NCGC00015411-02
- NCGC00022199-05
- AKOS024457578
- CP 5
- NCGC00261216-01
- NSC-71795
- Q10359556
- CCG-36483
- Prestwick2_000614
- WLN: T D6 B656 FN LMJ C1 J1
- Lopac-E-3380
- Prestwick0_000614
- HMS3261L03
- MLS001076505
- NCGC00015411-03
- elliptecine
- 5,11-Dimethyl-6H-pyrido(4,3-b)carbazole
- BCP13208
- NS00032376
- AC-35834
- NCGC00015411-04
- AS-77042
- SPBio_002767
- MLS000736786
- Probes2_000130
- LP00531
- NCI60_040685
- CCG36483; NSC71795
- EX-A2053
- 5,11-dimethyl-2H-pyrido[4,3-b]carbazole
- SCHEMBL138079
- HMS2230H10
- BDBM50004233
- CTSPAMFJBXKSOY-UHFFFAOYSA-N
- HMS1569L10
- 6H-Pyrido(4,3-b)carbazole, 5,11-dimethyl-
- C09154
- ICIG 770
- ellipticine, HCl
- NCGC00015411-05
- NSC 71795
- CHEMBL123
- SMR000058370
- 519-23-3
- TCMDC-125546
- 117VLW7484
- SR-01000003083-2
- NCGC00015411-12
- NCGC00015411-01
- EINECS 208-264-0
- NCGC00022199-03
- Prestwick_194
- 5,3-b]carbazole
- CAS-519-23-3
- NCGC00015411-07
- EU-0100531
- Lopac0_000531
- Prestwick3_000614
- Neuro_000031
- CS-5294
- BRD-K85985071-001-22-3
- SDCCGSBI-0050514.P002
- REGID_for_CID_3213
- Probes1_000152
- MLS000028487
- 5-23-09-00417 (Beilstein Handbook Reference)
- CCRIS 2003
- BRD-K85985071-001-16-5
- NCGC00022199-04
- HMS3371L09
- SR-01000003083-6
- CHEBI:4776
- NCGC00015411-10
- cid_3213
- Tox21_500531
- Opera_ID_1748
- HMS2096L10
- Ellipticine, synthetic
- SR-01000003083
- HY-15753
- BRD-K85985071-001-03-3
- NCGC00015411-19
- NSC71795
- Prestwick1_000614
- UNII-117VLW7484
- FT-0632272
- MLSMR
- Ellipticine?
- DB-052047
- 5,11-Dimethyl-6H-pyrido[4,3-b]carbazole; CP 5; NSC 71795
- NCGC00015411-14
- DTXCID90122346
- Ellipticine
-
- MDL: MFCD00010524
- Inchi: 1S/C17H14N2/c1-10-14-9-18-8-7-12(14)11(2)17-16(10)13-5-3-4-6-15(13)19-17/h3-9,19H,1-2H3
- InChI Key: CTSPAMFJBXKSOY-UHFFFAOYSA-N
- SMILES: N1C2C=CC=CC=2C2C(C)=C3C=NC=CC3=C(C)C1=2
Computed Properties
- Exact Mass: 246.11600
- Monoisotopic Mass: 246.116
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 0
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.7A^2
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
Experimental Properties
- Color/Form: Not determined
- Density: 1.257±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 313 ºC
- Boiling Point: 379.31°C (rough estimate)
- Flash Point: 227.1°C
- Refractive Index: 1.5794 (estimate)
- Solubility: Insuluble (5.9E-4 g/L) (25 ºC),
- PSA: 28.68000
- LogP: 4.48610
- Merck: 13,3581
- Solubility: dissolve in water
Ellipticine Security Information
- Hazardous Material transportation number:UN 3462 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 25
- Safety Instruction: S45
- RTECS:UU8825000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 in mice (mg/kg): 19.5-22.4 i.v.; 178-204 orally (Rakieten)
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Packing Group:III
- Hazard Level:6.1(b)
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R25
Ellipticine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ellipticine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E505070-2.5mg |
Ellipticine |
519-23-3 | 2.5mg |
$ 52.00 | 2023-09-07 | ||
| TRC | E505070-5mg |
Ellipticine |
519-23-3 | 5mg |
$ 69.00 | 2023-09-07 | ||
| TRC | E505070-10mg |
Ellipticine |
519-23-3 | 10mg |
$ 108.00 | 2023-09-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878676-5mg |
Ellipticine |
519-23-3 | 98% | 5mg |
¥568.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878676-10mg |
Ellipticine |
519-23-3 | 98% | 10mg |
¥980.00 | 2022-01-13 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E878676-50mg |
Ellipticine |
519-23-3 | 98% | 50mg |
¥3,380.00 | 2022-01-13 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E70830-10mg |
Ellipticine |
519-23-3 | , | 10mg |
¥4158.0 | 2023-09-07 | |
| abcr | AB165928-10 mg |
Ellipticine |
519-23-3 | 10 mg |
€323.20 | 2023-07-20 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci14852-10mg |
Ellipticine |
519-23-3 | 98% | 10mg |
¥905.00 | 2023-09-09 | |
| DC Chemicals | DC8325-100 mg |
Ellipticine |
519-23-3 | >98% | 100mg |
$380.0 | 2022-02-28 |
Ellipticine Suppliers
Ellipticine Related Literature
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on Ellipticine
Comprehensive Overview of Ellipticine (CAS No. 519-23-3): Properties, Applications, and Research Insights
Ellipticine (CAS No. 519-23-3) is a naturally occurring alkaloid with a unique polycyclic aromatic structure, first isolated from the leaves of Ochrosia elliptica and related plant species. This compound has garnered significant attention in pharmaceutical and biochemical research due to its intriguing antitumor properties and DNA-intercalating activity. The molecular formula C17H14N2 and planar structure enable Ellipticine to interact with biological targets in ways that are currently being explored for therapeutic applications.
Recent studies highlight Ellipticine's mechanism of action as a dual-function agent: it intercalates into DNA strands while also inhibiting topoisomerase II, a critical enzyme in DNA replication. This dual activity makes it a valuable research tool for cancer studies, particularly in understanding drug resistance mechanisms. Researchers are investigating Ellipticine derivatives to enhance selectivity and reduce potential side effects, addressing one of the most searched questions in medicinal chemistry: "How can natural compounds be modified for better drug efficacy?"
The compound's fluorescence properties have expanded its utility beyond therapeutics. In biomedical imaging, Ellipticine serves as a fluorescent probe for studying DNA-protein interactions, a hot topic in molecular biology circles. Its stable emission spectrum under physiological conditions answers the growing demand for "non-toxic imaging agents for live-cell studies"—a frequently searched phrase in scientific databases.
From a chemical perspective, 519-23-3 exhibits remarkable stability under standard conditions (melting point 311-313°C), making it suitable for various experimental protocols. The synthetic accessibility of Ellipticine analogs has become a focal point in organic chemistry, with recent publications describing novel green synthesis methods—aligning with the trending search term "sustainable approaches to alkaloid production." These advancements address both environmental concerns and the need for cost-effective research materials.
In pharmacological research, Ellipticine's pharmacokinetics present unique challenges and opportunities. Its poor water solubility (a common issue with polycyclic compounds) has led to innovative formulation strategies, including nanoparticle delivery systems—a subject generating substantial interest in pharmaceutical technology forums. Current investigations focus on "improving bioavailability of planar molecules", reflecting another frequently queried topic in drug development circles.
The compound's structure-activity relationship (SAR) continues to be a rich area of study, with computational chemists employing molecular docking simulations to predict interactions with novel biological targets. This approach resonates with the increasing search trend for "in silico methods for drug discovery". Recent QSAR studies on Ellipticine derivatives have provided valuable insights into optimizing therapeutic indices while minimizing off-target effects.
Environmental scientists have also examined Ellipticine's ecological impact, particularly its biodegradation pathways in soil ecosystems. These studies respond to growing public interest in "fate of pharmaceutical compounds in the environment"—a hot-button issue in environmental chemistry. The compound's moderate persistence and identifiable metabolites make it a useful model for understanding the environmental behavior of nitrogen-containing heterocycles.
Analytical chemists have developed sophisticated methods for Ellipticine quantification in complex matrices, employing techniques from HPLC-MS to capillary electrophoresis. These advancements address the persistent challenge of "detecting trace alkaloids in biological samples"—a common search query in analytical method development. The establishment of robust analytical protocols has significantly advanced pharmacokinetic studies of this compound class.
In the realm of chemical biology, Ellipticine serves as a prototype for understanding how planar molecules interact with nucleic acid structures. Its ability to induce specific DNA conformational changes has made it instrumental in studies of "small molecule-nucleic acid recognition"—a trending topic in structural biology research. Recent cryo-EM studies have revealed unprecedented details of these interactions at near-atomic resolution.
The scientific community continues to explore Ellipticine's potential beyond its established applications. Emerging research suggests possible utility in neurodegenerative disease models, particularly in modulating protein aggregation—a connection that aligns with the highly searched term "natural compounds for neuroprotection." While these investigations remain preliminary, they demonstrate the compound's versatility as a research tool across multiple disciplines.
From a regulatory standpoint, 519-23-3 remains an important reference compound for quality control in natural product chemistry. Its well-characterized spectral properties (including distinct UV-Vis absorption maxima at 285 and 430 nm) make it valuable for analytical method validation, addressing the critical need for "certified reference materials in phytochemical analysis"—a frequent requirement in quality assurance protocols.
Ongoing research into Ellipticine's biosynthesis in plant systems has uncovered fascinating enzymatic pathways, contributing to the growing field of plant metabolic engineering. These studies intersect with popular searches for "sustainable production of medicinal alkaloids", as scientists seek to harness biological systems for efficient compound production. Recent breakthroughs in heterologous expression systems have brought this goal closer to reality.
In summary, Ellipticine (CAS No. 519-23-3) represents a multifaceted compound of enduring scientific interest. Its unique chemical properties, diverse biological activities, and adaptability to modern research techniques ensure its continued relevance across multiple disciplines. As investigation into its mechanisms and applications progresses, this natural product continues to provide valuable insights at the intersection of chemistry, biology, and medicine—answering many of the pressing questions researchers are actively searching for in these dynamic fields.
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